molecular formula C19H12N2O B340307 9-Methoxyacenaphtho[1,2-b]quinoxaline

9-Methoxyacenaphtho[1,2-b]quinoxaline

Cat. No. B340307
M. Wt: 284.3 g/mol
InChI Key: ZJBKWUKDIUSUAN-UHFFFAOYSA-N
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Patent
US04064127

Procedure details

When 0.05 mole each of 4-methoxy-2-nitroaniline and acenaphthenequinone were reacted by the method of Example 1, 12.9 g (91 percent yield) of 9-methoxyacenaphtho[1,2-b]quinoxaline, mp = 194°-195° C. were obtained.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([N+:10]([O-])=O)[CH:4]=1.[C:13]1(=O)[C:23]2=[C:24]3[C:19](=[CH:20][CH:21]=[CH:22]2)[CH:18]=[CH:17][CH:16]=[C:15]3[C:14]1=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:8][CH:9]=1)[N:7]=[C:13]1[C:23]3[CH:22]=[CH:21][CH:20]=[C:19]4[C:24]=3[C:15]([C:14]1=[N:10]2)=[CH:16][CH:17]=[CH:18]4

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
COC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(C2=CC=CC3=CC=CC1=C23)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2N=C3C(=NC2=CC1)C=1C=CC=C2C=CC=C3C12
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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